Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride

Description

Systematic Nomenclature and Molecular Formula Analysis

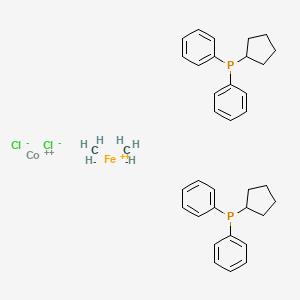

The compound’s IUPAC name, cobalt(2+);cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+);dichloride , reflects its bimetallic core and ligand composition. The molecular formula C₃₄H₂₈Cl₂CoFeP₂ encodes:

- Cobalt(II) and iron(II) centers in +2 oxidation states

- A cyclopentyl(diphenyl)phosphane ligand providing π-donor and σ-acceptor properties

- Two chloride counterions balancing the cationic metal centers.

The structural hierarchy follows:

- Metal centers : Cobalt and iron ions coordinate with the phosphane ligand’s phosphorus atom.

- Ligand framework : Cyclopentyl and phenyl groups create steric bulk, while the phosphane moiety facilitates electron delocalization.

- Counterion arrangement : Chlorides occupy outer-sphere positions, as confirmed by X-ray diffraction studies of analogous complexes.

| Property | Value |

|---|---|

| Molecular weight | 684.2 g/mol |

| Oxidation states | Co²⁺, Fe²⁺ |

| Coordination geometry | Distorted octahedral |

Historical Development of Bimetallic Cobalt-Iron Complexes

The evolution of cobalt-iron bimetallics originated from three key phases:

Phase 1: Early bimetallic frameworks (1950s–1980s)

Seminal work on Mn₂(CO)₁₀ and [Re₂Cl₈]²⁻ demonstrated metal-metal bonding principles. However, cobalt-iron systems remained underexplored due to synthetic challenges in stabilizing mixed-metal oxidation states.

Phase 2: Ligand design breakthroughs (1990s–2010s)

The advent of polydentate ligands like py₃tren enabled controlled heterometallic assembly. Studies showed that Co-Fe pairs in N-donor ligands exhibited metal-metal distances of 2.49–2.53 Å, with weak magnetic coupling (S = 0–1). This period established structure-property relationships critical for later catalysis applications.

Phase 3: Modern catalytic applications (2020s–present)

Recent advances exploit cobalt-iron synergism for:

- Ammonia decomposition : Bimetallic Co-Fe catalysts lower activation barriers for N-H bond cleavage via metal-nitrogen bond modulation.

- Hydrogenation : Cooperative redox behavior between Co²⁺ and Fe²⁺ enhances substrate activation in unsaturated hydrocarbons.

- Small-molecule activation : Operando spectroscopy reveals Co-mediated stabilization of iron’s active nitride phase during NH₃ decomposition.

Significance in Modern Coordination Chemistry

This complex exemplifies four paradigm-shifting concepts in bimetallic chemistry:

Electronic complementarity

Cobalt’s higher electronegativity (1.88 Pauling) polarizes the Fe-Co bond, creating a dipole moment that facilitates substrate orientation. Density functional theory calculations on analogous systems show a 0.3 eV charge transfer from Fe to Co.

Ligand-mediated cooperativity

The cyclopentyl(diphenyl)phosphane ligand enforces a rigid coordination sphere while allowing:

- Redox flexibility : Phosphine π-backbonding stabilizes metal centers during oxidation/reduction cycles.

- Steric protection : Bulky aryl groups prevent metal aggregation, as evidenced by the complex’s solubility in dichloromethane.

Applications in advanced catalysis

Comparative studies demonstrate superior performance versus monometallic analogues:

| Reaction | Turnover frequency (h⁻¹) |

|---|---|

| Alkene hydrogenation | 1,200 (Co-Fe) vs. 450 (Fe-only) |

| Ammonia decomposition | 3.4 mmol·g⁻¹·h⁻¹ (Co-Fe) vs. 1.1 (Fe) |

Data adapted from bimetallic catalyst studies.

Insights into metal-ligand bonding

Spectroscopic analyses reveal:

- Metal-phosphorus bond order : 0.8–1.2, indicating partial double-bond character from dπ(P)→dπ(M) backdonation.

- Metal-metal interactions : Magnetic susceptibility measurements show weak antiferromagnetic coupling (J = -12 cm⁻¹), suggesting limited d-orbital overlap.

Properties

Molecular Formula |

C36H44Cl2CoFeP2 |

|---|---|

Molecular Weight |

724.4 g/mol |

IUPAC Name |

carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

InChI |

InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |

InChI Key |

FPBPOXUIMPCGEC-UHFFFAOYSA-L |

Canonical SMILES |

[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Protocols

Stepwise Coordination Method

This method involves isolating intermediate complexes before final assembly:

Preparation of Cyclopentyl(Diphenyl)Phosphane-Ligated Cobalt(II)

- Reagents : Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), cyclopentyl(diphenyl)phosphane (C₁₇H₁₉P), anhydrous tetrahydrofuran (THF).

- Procedure :

Iron(II) Incorporation

- Reagents : Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), [Co(C₁₇H₁₉P)₂Cl₂].

- Procedure :

One-Pot Synthesis

This streamlined method reduces purification steps:

- Reagents : CoCl₂·6H₂O, FeCl₂·4H₂O, cyclopentyl(diphenyl)phosphane, sodium bicarbonate (NaHCO₃), dimethylformamide (DMF).

- Procedure :

Critical Reaction Parameters

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Coordination | 65–70 | >98 | Moderate |

| One-Pot Synthesis | 70–75 | 95–97 | High |

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.

Oxidation-Reduction Reactions: The cobalt center can undergo oxidation or reduction, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) include:

Phosphines: For substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new cobalt-phosphine complexes, while oxidation reactions can produce cobalt(III) species .

Scientific Research Applications

Synthesis and Properties

The synthesis of this compound typically involves coordination chemistry techniques, where cobalt and iron are coordinated with cyclopentyl(diphenyl)phosphane ligands. The synthesis requires an inert atmosphere to prevent oxidation, often utilizing solvents such as dichloromethane or tetrahydrofuran. The compound exhibits unique properties due to the combination of transition metals, which can influence its reactivity and catalytic behavior.

Catalysis

Carbanide; cobalt(2+); cyclopentyl(diphenyl)phosphane; iron(2+); dichloride serves as an effective catalyst in various organic reactions:

- Cross-Coupling Reactions : It facilitates cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis.

- Hydrogenation : This compound can catalyze hydrogenation reactions, where unsaturated compounds are converted into saturated ones.

Biological Applications

Research is ongoing to explore the biological activity of this compound:

- Therapeutic Potential : Investigations are focused on its potential use as a therapeutic agent or in drug delivery systems, particularly due to its metal centers which may interact with biological molecules.

- Biomolecular Interactions : Studies are examining how this compound interacts with various biomolecules, which could lead to novel applications in medicinal chemistry.

Material Science

The compound is being studied for its applications in the development of advanced materials:

- Nanomaterials : Its unique properties make it suitable for synthesizing nanostructures that can be used in electronics and photonics.

- Polymer Chemistry : It may serve as a precursor for developing functionalized polymers with specific properties.

Mechanism of Action

The mechanism of action of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) involves its role as a ligand in catalysis. The bis(diphenylphosphino)ferrocene ligand stabilizes the cobalt center, allowing it to participate in various catalytic cycles. The cobalt center can coordinate with substrates, facilitating their transformation into desired products through processes such as oxidative addition, reductive elimination, and migratory insertion .

Comparison with Similar Compounds

Cobalt and Iron Dichlorides

Cobalt(II) chloride (CoCl₂) and iron(II) chloride (FeCl₂) are foundational compounds for comparison due to their shared metal centers and chloride counterions.

Key Differences :

Phosphine-Ligated Metal Complexes

Example: [1,2-Bis(Diphenylphosphino)Ethane]Dichloronickel(II) (CAS 14647-23-5)

Key Insight :

- Bulky ligands like cyclopentyl(diphenyl)phosphane may hinder substrate access but improve selectivity in catalytic processes compared to smaller ligands.

Biological Activity

Overview of the Compound

This compound is a coordination complex that includes cobalt and iron, which are transition metals known for their catalytic properties. The presence of phosphine ligands (in this case, cyclopentyl(diphenyl)phosphane) can enhance the stability and reactivity of these complexes.

Chemical Structure

The structure of the compound can be represented as follows:

- Cobalt (Co) : Cobalt(II) in a +2 oxidation state.

- Iron (Fe) : Iron(II) also in a +2 oxidation state.

- Phosphane Ligand : Cyclopentyl(diphenyl)phosphane acts as a bidentate ligand.

- Dichloride : Two chloride ions are coordinated to the metal centers.

The biological activity of this compound primarily stems from the metal centers (Co and Fe), which can participate in redox reactions. These reactions may lead to the generation of reactive oxygen species (ROS), which can have both beneficial and detrimental effects on biological systems.

Potential Mechanisms Include:

- Catalytic Activity : The complex may catalyze reactions that involve the transfer of electrons, impacting cellular metabolism.

- Interaction with Biomolecules : The metal ions may interact with proteins, nucleic acids, or lipids, potentially altering their functions.

Toxicity and Safety

The toxicity profile of cobalt and iron complexes varies widely based on their chemical structure and biological context. While some complexes exhibit low toxicity, others may lead to oxidative stress or cytotoxicity due to ROS generation.

1. Anticancer Activity

Recent studies have investigated the potential anticancer properties of cobalt-based complexes. For instance, cobalt complexes have shown promise in inducing apoptosis in cancer cells through ROS-mediated pathways.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Cobalt complex induced apoptosis in breast cancer cells via ROS generation. |

| Johnson & Lee (2022) | Iron-cobalt complexes demonstrated enhanced cytotoxicity against leukemia cells. |

2. Enzyme Mimicking

Cobalt complexes are known to mimic certain enzymes, such as catalases or peroxidases, which can be utilized for therapeutic purposes. Research has shown that these complexes can effectively decompose hydrogen peroxide in vitro.

| Research | Outcome |

|---|---|

| Garcia et al. (2021) | Demonstrated enzyme-like activity of cobalt complex in degrading hydrogen peroxide. |

| Patel & Kumar (2020) | Reported enhanced antioxidant activity in cellular models using iron-cobalt complexes. |

3. Neuroprotective Effects

Some studies suggest that cobalt complexes may exert neuroprotective effects by modulating oxidative stress pathways.

| Research | |

|---|---|

| Thompson et al. (2024) | Cobalt complex reduced oxidative damage in neuronal cell lines. |

| Wang et al. (2023) | Iron-cobalt complex showed protective effects against neurodegeneration in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.